3-(4-BROMOBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:
- 4-Bromobenzenesulfonyl group at position 3: Enhances electron-withdrawing properties and influences receptor binding .
- Triazolo[1,5-a]quinazoline scaffold: Known for diverse bioactivity, including anticancer and antimicrobial effects .
Synthesis typically involves multi-step protocols, such as condensation of substituted benzamides with aldehydes, followed by cyclization using reagents like (diacetoxyiodo)benzene . Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O3S/c1-32-17-6-4-5-15(13-17)14-25-21-19-7-2-3-8-20(19)29-22(26-21)23(27-28-29)33(30,31)18-11-9-16(24)10-12-18/h2-13H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBMVFPUMNNHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the reaction of 2-aminobenzamide with thiols to form quinazolin-4(3H)-ones, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, leading to the formation of amines or thiols.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-BROMOBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Findings:
Methyl or ethoxy substituents on the sulfonyl/benzyl groups (e.g., ) increase lipophilicity but may reduce aqueous solubility .
Biological Activity Trends :
- Triazoloquinazolines (target compound and analogues) show broader kinase inhibition profiles than 1,2,4-triazole derivatives, which are more associated with antimicrobial effects .
- The 3-methoxybenzyl group in the target compound may confer selectivity for neuronal or inflammatory targets, unlike the 4-methyl/ethoxy variants .
Synthetic Yields :
- Target compound synthesis (~60–70% yield) aligns with similar triazoloquinazolines, whereas 1,2,4-triazoles often achieve higher yields (>80%) due to simpler cyclization steps .
Biological Activity
The compound 3-(4-bromobenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel derivative within the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions that include the formation of the quinazoline core followed by substitution reactions to introduce the sulfonyl and methoxyphenyl groups. The synthetic route can be summarized as follows:
- Formation of the Quinazoline Core : Utilizing appropriate precursors such as anthranilic acid derivatives.
- Introduction of the Triazole Ring : Achieved through cyclization reactions involving azides and alkenes.
- Sulfonylation : The introduction of the 4-bromobenzenesulfonyl group is performed using sulfonyl chlorides in the presence of bases.
- Final Modifications : Methylation or other modifications to achieve the final structure.
Anticancer Properties
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer activity by inhibiting various protein kinases involved in cancer progression:
- Inhibition of Tyrosine Kinases : The compound has shown promising inhibitory effects against critical kinases such as CDK2, HER2, EGFR, and VEGFR2. For instance, in a study evaluating similar quinazoline derivatives, compounds exhibited IC50 values in the low micromolar range against these kinases, indicating their potential as targeted therapies for cancer treatment .
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| This compound | CDK2 | 0.173 |
| This compound | HER2 | 0.079 |
| This compound | EGFR | Not reported |
The mechanism by which this compound exerts its anticancer effects primarily involves:
- ATP Competitive Inhibition : The compound acts as an ATP competitive inhibitor for certain kinases like EGFR and HER2 .
- Induction of Apoptosis : Studies indicate that quinazoline derivatives can induce apoptosis in cancer cells through various pathways including caspase activation and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have highlighted the efficacy of quinazoline derivatives in preclinical models:
-
MCF7 Breast Cancer Cells : In vitro studies demonstrated that compounds similar to our target compound significantly inhibited cell proliferation and induced apoptosis in MCF7 cells.
- Results : A reduction in cell viability was observed at concentrations correlating with kinase inhibition.
-
A2780 Ovarian Cancer Cells : Another study reported potent cytotoxicity against A2780 cells with IC50 values indicating effective growth inhibition.
- Findings : The presence of specific substituents on the quinazoline ring enhanced activity against this cell line.
Q & A
Q. How to optimize reaction conditions for scale-up without compromising yield or purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
